Enantiomeric Identity: (R) vs. (S) Configuration Differentiation for Chiral Synthesis Fidelity
The target compound is the (R)-enantiomer with CAS 1956436-66-0 and MDL MFCD30067114, while the (S)-enantiomer carries CAS 1956436-63-7 and MDL MFCD30067115. The SMILES notation N[C@H]1COCC2=C1C=CC(Cl)=C2.[H]Cl confirms the (R) absolute configuration at the chiral C4 center . Procurement of the incorrect enantiomer would introduce a confounding stereochemical variable in any asymmetric synthesis or structure-activity relationship (SAR) study, as enantiomers of chiral amines are known to exhibit divergent receptor binding, metabolic processing, and pharmacokinetic profiles [1].
| Evidence Dimension | Absolute stereochemistry (C4 chiral center) |
|---|---|
| Target Compound Data | (R)-configuration; [α]D not publicly reported; SMILES: N[C@H]1COCC2=C1C=CC(Cl)=C2.[H]Cl |
| Comparator Or Baseline | (S)-7-Chloroisochroman-4-amine hydrochloride (CAS 1956436-63-7); SMILES: N[C@@H]1COCC2=C1C=CC(Cl)=C2.[H]Cl |
| Quantified Difference | Opposite absolute configuration at C4; discrete CAS and MDL identifiers confirm distinct chemical entities |
| Conditions | Structural identification by SMILES notation, CAS registry, and MDL number assignment |
Why This Matters
Enantiomeric purity is critical for reproducible SAR studies and asymmetric synthesis; procurement of the incorrect enantiomer invalidates stereochemical conclusions and may produce opposite biological effects.
- [1] Powell, N. A. et al. Compounds and compositions and uses thereof. U.S. Patent No. 11,077,090, issued August 3, 2021. The patent discloses isochroman-4-amines as a genus; individual enantiomers are expected to have distinct pharmacological profiles. View Source
